molecular formula C5H9N3Si B12591726 Siline-1,2,4-triamine CAS No. 648439-79-6

Siline-1,2,4-triamine

Cat. No.: B12591726
CAS No.: 648439-79-6
M. Wt: 139.23 g/mol
InChI Key: HZZOKVQYPWGHOV-UHFFFAOYSA-N
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Description

Siline-1,2,4-triamine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring structure. It is part of the broader class of triazines, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Siline-1,2,4-triamine can be synthesized through several methods. One common approach involves the cyclization of aldehydes with ammonium iodide as the sole nitrogen source, catalyzed by iron under air atmosphere . This method is straightforward and atom-efficient, yielding symmetrical and unsymmetrical triazines with varying substituents.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of cyanuric chloride as a starting material. The sequential nucleophilic substitution of the chlorine atoms by various nucleophiles such as amines, alcohols, or thiols leads to the formation of the desired triazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Siline-1,2,4-triamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the hydrogen atoms on the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the nitrogen atoms, enhancing their chemical and biological properties .

Scientific Research Applications

Siline-1,2,4-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Siline-1,2,4-triamine exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Siline-1,2,4-triamine is unique due to its specific arrangement of nitrogen atoms within the ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a versatile building block for the synthesis of a wide range of derivatives with diverse applications .

Properties

CAS No.

648439-79-6

Molecular Formula

C5H9N3Si

Molecular Weight

139.23 g/mol

IUPAC Name

siline-1,2,4-triamine

InChI

InChI=1S/C5H9N3Si/c6-4-1-2-9(8)5(7)3-4/h1-3H,6-8H2

InChI Key

HZZOKVQYPWGHOV-UHFFFAOYSA-N

Canonical SMILES

C1=C[Si](=C(C=C1N)N)N

Origin of Product

United States

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